ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate
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Overview
Description
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate is a synthetic organic compound with the molecular formula C12H20F2INO4. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, difluoro substitution, and an iodine atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as ethyl 2,2-difluoro-4-iodopentanoate.
Introduction of Boc Group: The tert-butoxycarbonyl (Boc) group is introduced to protect the amino group. This is usually achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Coupling Reaction: The protected amine is then coupled with the ethyl 2,2-difluoro-4-iodopentanoate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and stringent quality control measures to monitor the reaction progress and product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base.
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Oxidation/Reduction: Reagents like hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction can be employed.
Major Products
Substitution: Products will vary based on the nucleophile used.
Deprotection: The primary amine derivative.
Oxidation/Reduction: Corresponding oxidized or reduced forms of the compound.
Scientific Research Applications
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of enzyme inhibitors and receptor modulators.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in the study of biochemical pathways and mechanisms due to its unique structural features.
Industrial Applications: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological receptors. The difluoro and iodine substituents can enhance its binding affinity and specificity towards target molecules. The Boc group provides protection during synthetic steps and can be removed to reveal the active amine group .
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-4,4-difluoro-2-methylpentanoate: Similar structure but with a methyl group instead of an iodine atom.
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-chloropentanoate: Chlorine atom instead of iodine.
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-bromopentanoate: Bromine atom instead of iodine.
Uniqueness
Ethyl 5-{[(tert-butoxy)carbonyl]amino}-2,2-difluoro-4-iodopentanoate is unique due to the presence of the iodine atom, which can participate in specific substitution reactions that other halogens may not. The difluoro substitution also imparts unique electronic properties that can influence its reactivity and interactions with biological targets .
Properties
CAS No. |
2377751-74-9 |
---|---|
Molecular Formula |
C12H20F2INO4 |
Molecular Weight |
407.2 |
Purity |
95 |
Origin of Product |
United States |
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